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Compound of Interest

Compound Name: PF-06751979

Cat. No.: B602829

In-Depth Technical Guide: PF-06751979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of PF-06751979, a potent and selective
inhibitor of the B-site amyloid precursor protein cleaving enzyme 1 (BACEL).

Chemical Structure and Identification

PF-06751979 is a small molecule inhibitor characterized by a complex heterocyclic scaffold.

IUPAC Name: N-(2-((4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1]
[2]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide

Chemical Formula: CisH19F2Ns03S2

SMILES: NC1=NC(C2(CCN3C2SC1)C--INVALID-LINK--OC3)=CS2

InChl Key: ZLZUHACSRMOLLV-RAALSFIWSA-N

Physicochemical Properties

The physicochemical properties of PF-06751979 contribute to its drug-like characteristics,
including its ability to penetrate the blood-brain barrier. While experimental data for pKa and
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agueous solubility are not publicly available, calculated and other relevant properties are

summarized below.

Property Value Source
Molecular Weight 455.50 g/mol [1]
XLogP3 1.8

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 8

Rotatable Bond Count 4

Topological Polar Surface Area 134 A2

pKa

Data not available

Aqueous Solubility

Data not available

Biological Activity and Selectivity

PF-06751979 is a highly potent inhibitor of BACEL, the rate-limiting enzyme in the
amyloidogenic processing of amyloid precursor protein (APP). Its efficacy is coupled with

significant selectivity over the homologous enzyme BACE2 and other aspartyl proteases, which
is a critical attribute for minimizing off-target effects.
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Assay Type Target ICs0 (NM) Selectivity (fold)
Radioligand Binding

BACE1 7.3 26.6-fold vs BACE2
Assay
Fluorescence
Polarization (FP) BACE1 26.9 8.8-fold vs BACE2
Assay
Fluorescence
Polarization (FP) BACE2 238
Assay
Fluorescence
Polarization (FP) Cathepsin D >60,000 ~2,230-fold vs BACEL1
Assay
Cell-based sAPP(

BACE1l 5.0

Production Assay

Data sourced from O'Neill, B. T., et al. (2018).[1][2][3]

Pharmacokinetics

Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of PF-
06751979 following oral administration. The compound was generally well-tolerated, with dose-
proportional increases in exposure.[3]

Table 4.1: Single Ascending Dose Pharmacokinetic
Parameters in Healthy Adults
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Dose Cmax (ng/mL) Tmax (hr) AUCINf (ng-hr/mL)
3mg 8.4 4.03 160.7

12 mg 27.4 4,11 545.8

40 mg 78.7 4.08 2004

160 mg 530.8 3.03 11880

200 mg 643.2 4.00 14810

400 mg 1436.0 3.02 31100

540 mg 1829.0 3.01 38510

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Table 4.2: Multiple Ascending Dose Pharmacokinetic

Parameters in Healthy Adults (Day 14)

Dose (once daily) Cmax (ng/mL) Tmax (hr) AUCT (ng-hr/imL)
10 mg 35.8 4.00 545

30 mg 134.1 2.02 2154

90 mg 438.2 2.03 7414

275 mg 1391.0 2.02 24080

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

Pharmacodynamics

The pharmacodynamic effects of PF-06751979 were assessed by measuring the reduction of
amyloid-B (AB) peptides in the cerebrospinal fluid (CSF) and plasma of healthy volunteers. The
results demonstrated a robust, dose-dependent reduction in the levels of AB40 and AB42,
confirming target engagement in the central nervous system.[3]
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At a dose of 275 mg once daily for 14 days, PF-06751979 led to an approximate 92% reduction
in CSF AB40 and a 93% reduction in CSF AB42.[3]

Signaling Pathway

PF-06751979 targets the amyloidogenic pathway of amyloid precursor protein (APP)
processing. By inhibiting BACEL, it prevents the initial cleavage of APP into the SAPP[3 and
C99 fragments, thereby reducing the subsequent generation of A3 peptides by y-secretase.

PF-06751979
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Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by PF-06751979.

Experimental Protocols

BACE1 and BACE2 Fluorescence Polarization (FP)
Assay
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This protocol outlines the methodology for determining the in vitro potency of PF-06751979
against BACE1 and BACEZ2 using a fluorescence polarization assay.

Preparation

Prepare serial dilutions of Prepare assay buffer, BACE1/BACE2 enzyme,
PF-06751979 in DMSO and fluorescently labeled substrate

Assay Execution

Dispense diluted compound
into 384-well plate

Add fluorescent substrate to all wells

Initiate reaction by adding
BACEL or BACE2 enzyme

Incubate at 37°C

Detection and Analysis

Gdd stop solutiorD

G/Ieasure fluorescence polarizatiorD

( Calculate ICso values )

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b602829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Workflow for the BACE1/BACE2 Fluorescence Polarization Assay.

Detailed Steps:

Compound Preparation: A dilution series of PF-06751979 is prepared in 100% DMSO.

Assay Plate Preparation: The diluted compound is dispensed into a 384-well black assay
plate.

Reagent Addition: A fluorescently labeled BACE1/BACE2 substrate is added to all wells,
followed by the addition of either BACEL or BACEZ2 enzyme to initiate the reaction. The final
concentration of the substrate is typically in the nanomolar range, and the enzyme
concentration is optimized for signal-to-background ratio.

Incubation: The plate is incubated at 37°C for a specified period to allow for enzymatic
cleavage of the substrate.

Reaction Termination: A stop solution is added to halt the enzymatic reaction.

Detection: The fluorescence polarization of each well is measured using a suitable plate
reader. A decrease in polarization indicates substrate cleavage.

Data Analysis: The data is normalized to controls, and the half-maximal inhibitory
concentration (ICso) is calculated by fitting the dose-response curve to a four-parameter
logistic equation.

Radioligand Binding Assay

A radioligand binding assay was also utilized to determine the binding affinity of PF-06751979
to BACE1. While a specific detailed protocol for PF-06751979 is not publicly available, a
general methodology is described below.

General Protocol:

Membrane Preparation: Cell membranes expressing recombinant human BACEL are
prepared.
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o Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
the BACE1-expressing membranes, a radiolabeled BACEL inhibitor (radioligand), and
varying concentrations of the unlabeled test compound (PF-06751979).

 Incubation: The plate is incubated to allow the binding of the radioligand and the test
compound to reach equilibrium.

o Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand, typically by rapid filtration through a glass fiber filter.

» Detection: The amount of radioactivity retained on the filter is quantified using a scintillation
counter.

o Data Analysis: The specific binding of the radioligand is determined by subtracting the non-
specific binding (measured in the presence of a high concentration of an unlabeled inhibitor)
from the total binding. The ICso value for the test compound is determined by analyzing the
competition binding data.

Clinical Development and Status

PF-06751979 underwent Phase | clinical trials (NCT02509117, NCT02793232, and
NCT03126721) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in
healthy adult and elderly subjects. The results from these studies were promising,
demonstrating good tolerability and robust, dose-dependent target engagement in the CNS.[3]
However, the clinical development of PF-06751979 was discontinued as part of a strategic
decision by the developer to exit neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6839502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6839502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6839502/
https://www.benchchem.com/product/b602829#chemical-structure-and-properties-of-pf-06751979
https://www.benchchem.com/product/b602829#chemical-structure-and-properties-of-pf-06751979
https://www.benchchem.com/product/b602829#chemical-structure-and-properties-of-pf-06751979
https://www.benchchem.com/product/b602829#chemical-structure-and-properties-of-pf-06751979
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b602829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

